molecular formula C27H35ClN2O3S B14964007 N-(2-(4-((4-Chlorophenoxy)methyl)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-oxoethyl)-N-isopentylcyclopentanecarboxamide

N-(2-(4-((4-Chlorophenoxy)methyl)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-oxoethyl)-N-isopentylcyclopentanecarboxamide

Cat. No.: B14964007
M. Wt: 503.1 g/mol
InChI Key: YIASGLFDCLQEPG-UHFFFAOYSA-N
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Description

N-(2-{4-[(4-CHLOROPHENOXY)METHYL]-4H,5H,6H,7H-THIENO[3,2-C]PYRIDIN-5-YL}-2-OXOETHYL)-N-(3-METHYLBUTYL)CYCLOPENTANECARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including a chlorophenoxy moiety, a thienopyridine ring, and a cyclopentanecarboxamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{4-[(4-CHLOROPHENOXY)METHYL]-4H,5H,6H,7H-THIENO[3,2-C]PYRIDIN-5-YL}-2-OXOETHYL)-N-(3-METHYLBUTYL)CYCLOPENTANECARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the thienopyridine core, followed by the introduction of the chlorophenoxy group through nucleophilic substitution reactions. The final steps involve the formation of the cyclopentanecarboxamide moiety under specific reaction conditions, such as the use of coupling reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(2-{4-[(4-CHLOROPHENOXY)METHYL]-4H,5H,6H,7H-THIENO[3,2-C]PYRIDIN-5-YL}-2-OXOETHYL)-N-(3-METHYLBUTYL)CYCLOPENTANECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace certain groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, such as alkyl or aryl groups.

Scientific Research Applications

N-(2-{4-[(4-CHLOROPHENOXY)METHYL]-4H,5H,6H,7H-THIENO[3,2-C]PYRIDIN-5-YL}-2-OXOETHYL)-N-(3-METHYLBUTYL)CYCLOPENTANECARBOXAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may serve as a probe or ligand in biochemical studies to investigate molecular interactions and pathways.

    Industry: Utilized in the development of advanced materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-{4-[(4-CHLOROPHENOXY)METHYL]-4H,5H,6H,7H-THIENO[3,2-C]PYRIDIN-5-YL}-2-OXOETHYL)-N-(3-METHYLBUTYL)CYCLOPENTANECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • **N-(2-{4-[(4-CHLOROPHENOXY)METHYL]-4H,5H,6H,7H-THIENO[3,2-C]PYRIDIN-5-YL}-2-OXOETHYL)-N-(3-METHYLBUTYL)CYCLOPENTANECARBOXAMIDE
  • **N-(2-{4-[(4-METHOXYPHENOXY)METHYL]-4H,5H,6H,7H-THIENO[3,2-C]PYRIDIN-5-YL}-2-OXOETHYL)-N-(3-METHYLBUTYL)CYCLOPENTANECARBOXAMIDE
  • **N-(2-{4-[(4-FLUOROPHENOXY)METHYL]-4H,5H,6H,7H-THIENO[3,2-C]PYRIDIN-5-YL}-2-OXOETHYL)-N-(3-METHYLBUTYL)CYCLOPENTANECARBOXAMIDE

Uniqueness

The uniqueness of N-(2-{4-[(4-CHLOROPHENOXY)METHYL]-4H,5H,6H,7H-THIENO[3,2-C]PYRIDIN-5-YL}-2-OXOETHYL)-N-(3-METHYLBUTYL)CYCLOPENTANECARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C27H35ClN2O3S

Molecular Weight

503.1 g/mol

IUPAC Name

N-[2-[4-[(4-chlorophenoxy)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]-2-oxoethyl]-N-(3-methylbutyl)cyclopentanecarboxamide

InChI

InChI=1S/C27H35ClN2O3S/c1-19(2)11-14-29(27(32)20-5-3-4-6-20)17-26(31)30-15-12-25-23(13-16-34-25)24(30)18-33-22-9-7-21(28)8-10-22/h7-10,13,16,19-20,24H,3-6,11-12,14-15,17-18H2,1-2H3

InChI Key

YIASGLFDCLQEPG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN(CC(=O)N1CCC2=C(C1COC3=CC=C(C=C3)Cl)C=CS2)C(=O)C4CCCC4

Origin of Product

United States

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